10H-Phenothiazine,10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2)
Description
This compound is a phenothiazine derivative characterized by a trifluoromethyl group at position 2, a 3-(4-methylpiperazinyl)propyl chain at position 10, and a 1:2 stoichiometric ratio of the base molecule to hydrochloric acid. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in their central ring, contributing to their biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methylpiperazine moiety modifies receptor binding and pharmacokinetics, particularly in the central nervous system (CNS) . This compound is structurally related to antipsychotic drugs like trifluoperazine but differs in substituents and salt stoichiometry .
Properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S.ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;/h2-3,5-8,15H,4,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIULCFSTKRDHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
66.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
440-17-5 | |
| Record name | Trifluoperazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoperazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride involves several steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Substitution Reactions: The core undergoes substitution reactions to introduce the trifluoromethyl group at the 2-position and the 3-(4-methyl-1-piperazinyl)propyl group at the 10-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for the initial synthesis steps.
Continuous Flow Reactors: Employed for subsequent reactions to improve efficiency and scalability.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Phenothiazine sulfoxides and sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Various substituted phenothiazine compounds.
Scientific Research Applications
Pharmacological Properties
Phenothiazines are characterized by their ability to interact with various neurotransmitter systems in the brain. The specific compound exhibits properties that make it a candidate for several therapeutic applications:
- Antipsychotic Activity : Like other phenothiazines, this compound has been shown to exhibit antipsychotic effects by antagonizing dopamine D2 receptors. This action is crucial in the treatment of schizophrenia and other psychotic disorders .
- Antiemetic Effects : Phenothiazines are also used as antiemetics, particularly during chemotherapy. They help alleviate nausea and vomiting by blocking dopamine receptors in the chemoreceptor trigger zone of the central nervous system .
- Anticancer Potential : Recent studies have indicated that phenothiazines may have anticancer properties. Research suggests that compounds like this one can induce apoptosis in cancer cells and may be particularly effective against melanoma with specific BRAF mutations .
Therapeutic Applications
The therapeutic applications of 10H-Phenothiazine,10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) include:
- Treatment of Spasticity : Piperazine phenothiazine derivatives have been identified as potential treatments for spasticity and neuropathic pain. They act by enhancing the function of KCC2 (potassium/chloride co-transporter), which is involved in chloride ion transport across neuronal membranes .
- Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. These effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
Several case studies have documented the efficacy of phenothiazine derivatives:
- Melanoma Sensitivity : A study investigated the differential sensitivity of melanoma cell lines to phenothiazines. It was found that BRAF mutation status significantly influenced the sensitivity of melanoma cells to these compounds, suggesting a targeted approach for treatment based on genetic profiling .
- Spasticity Management : In animal models, piperazine phenothiazine derivatives were shown to reduce spasticity following spinal cord injuries. The compounds demonstrated significant improvements in mechanical hyperalgesia, indicating their potential utility in pain management .
- Neurodegenerative Disease Models : Experimental studies have indicated that these compounds can improve motor function and reduce neuroinflammation in models of neurodegenerative diseases, supporting their development as therapeutic agents for conditions like ALS and multiple sclerosis .
Mechanism of Action
The compound exerts its effects primarily by modulating neurotransmitter activity in the brain. It acts as an antagonist at dopamine receptors, particularly the D2 receptor, which helps alleviate symptoms of psychosis. Additionally, it has affinity for other receptors, including serotonin and histamine receptors, contributing to its antiemetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Findings
Structural Impact on Receptor Binding: The 4-methylpiperazine group in the target compound and trifluoperazine enhances dopamine D2 receptor antagonism compared to dimethylamino derivatives like triflupromazine . The trifluoromethyl group at position 2 increases CNS penetration due to higher lipophilicity, as seen in both the target compound and trifluoperazine .
Triflupromazine’s monohydrochloride form shows faster absorption but shorter half-life due to weaker ionic interactions .
Clinical Efficacy and Side Effects :
- Trifluoperazine (CAS 440-17-5) is associated with extrapyramidal side effects (EPS) due to strong D2 antagonism, a trait likely shared with the target compound .
- Promazine (CAS 53-60-1), lacking a trifluoromethyl group, exhibits weaker antipsychotic effects but fewer EPS, highlighting the substituent’s role in potency .
Synthetic Pathways: The target compound is synthesized via alkylation of phenothiazine with 3-(4-methylpiperazinyl)propyl chloride, followed by HCl salt formation. This contrasts with mesoridazine derivatives, which require sulfoxidation steps .
Table 2: Comparative Bioactivity Data
Biological Activity
10H-Phenothiazine derivatives, particularly those modified with piperazine and trifluoromethyl groups, have garnered significant attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of the compound 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) , highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.
The compound's molecular formula is , with a molecular weight of approximately 423.5 g/mol. It is characterized by a phenothiazine core, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Phenothiazine derivatives have shown promising antimicrobial properties. A study indicated that sulfone derivatives of phenothiazines exhibited enhanced antimicrobial activity compared to their parent compounds. The minimum inhibitory concentration (MIC) values for various synthesized phenothiazine derivatives against different bacterial strains were reported, demonstrating significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4.10 ± 0.10 |
| Compound B | Escherichia coli | 3.85 ± 0.15 |
| Compound C | Pseudomonas aeruginosa | 4.90 ± 0.11 |
Anticancer Activity
Research indicates that phenothiazine derivatives can inhibit cancer cell proliferation effectively. In vitro studies on liver cancer cell lines demonstrated that certain phenothiazine compounds exhibited IC50 values in the low nanomolar range, indicating potent anticancer activity . For instance:
- Compound X : IC50 = 5.97 µM (Hep3B)
- Compound Y : IC50 = 0.26 µM (SkHep1)
These findings suggest that modifications to the phenothiazine structure can enhance its cytotoxic effects against specific cancer types.
Neuroprotective Effects
Phenothiazines are also recognized for their neuroprotective properties. A study explored the modulation of cholinesterase activity by novel phenothiazine derivatives in zebrafish models, revealing a dose-dependent increase in total cholinesterase activity without significant toxicity . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antitumor Activity
A novel phenothiazine derivative was synthesized and tested against various tumor cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through the modulation of apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study of several phenothiazine derivatives, one compound demonstrated superior antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves alkylation of the phenothiazine core with a 3-(4-methylpiperazinyl)propyl side chain, followed by trifluoromethyl substitution. A Sonogashira coupling reaction (used in related phenothiazine derivatives ) can be adapted for introducing aryl or alkyne groups. Key steps include:
Q. How is the structural conformation of this compound validated?
Structural characterization employs:
- X-ray crystallography : Resolve bond angles (e.g., C–N–C = 178.45°) and torsion angles (e.g., –175.11° for nitrophenyl groups) to confirm stereochemistry .
- NMR spectroscopy : F NMR identifies trifluoromethyl environments, while H NMR detects piperazinyl proton splitting patterns .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 344.39 for related phenothiazines ).
Q. What safety protocols are critical during handling?
Based on analogous compounds:
- Classify as Category 4 acute toxicity (oral); use PPE (gloves, goggles) and fume hoods .
- Avoid exposure to light/moisture due to potential degradation of the phenothiazine core .
- Dispose of waste via incineration to prevent environmental release of trifluoromethyl groups .
Advanced Research Questions
Q. How do structural modifications affect pharmacological activity?
- Trifluoromethyl vs. nitro groups : The electron-withdrawing trifluoromethyl group enhances stability and receptor binding affinity compared to nitro derivatives, as shown in redox potential studies ( = 7.5 V for trifluoromethyl vs. 7.2 V for nitro) .
- Piperazinyl chain length : Longer chains (e.g., propyl vs. ethyl) improve blood-brain barrier penetration, critical for CNS-targeted applications .
- Salt form : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in water) compared to free bases .
Q. Which analytical methods ensure purity and detect trace impurities?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities like mesoridazine sulfoxide (retention time = 12.3 min) .
- TGA/DSC : Monitor decomposition temperatures (>200°C for hydrochloride salts) to assess thermal stability .
- LC-MS/MS : Quantify impurities at ppm levels (e.g., 0.1% N-desmethylthioridazine) using MRM transitions .
Q. How can computational modeling optimize synthesis and predict bioactivity?
- Reaction simulation : Use COMSOL Multiphysics to model reaction kinetics and optimize solvent ratios (e.g., THF/triethylamine for Sonogashira coupling) .
- DFT calculations : Predict redox potentials (e.g., HOMO/LUMO gaps) to correlate with experimental electrochemical data .
- Molecular docking : Screen against dopamine D2 receptors (PDB ID: 6CM4) to prioritize analogs with higher binding scores .
Contradictions and Limitations in Current Evidence
- Synthetic yields : Sonogashira coupling yields for phenothiazines are low (6.9% ), suggesting alternative catalysts (e.g., Pd-NHC complexes) may improve efficiency.
- Safety data : Acute toxicity classifications are inferred from structurally related compounds ; empirical LD50 studies are needed for precise risk assessment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
